BenchChemオンラインストアへようこそ!

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Protecting group strategy Orthogonal deprotection Fragment-based drug discovery

This Boc-protected aminomethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a privileged kinase inhibitor building block with a hinge-directed 3-aminomethyl exit vector. Its partially saturated core introduces sp³ character (Fsp³ ≈ 0.57), enhancing solubility and library diversity over planar aromatic analogs. The acid-labile Boc group enables orthogonal deprotection while preserving base-labile or hydrogenation-sensitive functionalities. Substitution with Cbz or free-amine analogs alters deprotection protocols, coupling conditions, and downstream SAR—procure this exact CAS 2034453-93-3 to maintain synthetic consistency.

Molecular Formula C13H21N3O2
Molecular Weight 251.33
CAS No. 2034453-93-3
Cat. No. B2406839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate
CAS2034453-93-3
Molecular FormulaC13H21N3O2
Molecular Weight251.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C2CCCCN2N=C1
InChIInChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)14-8-10-9-15-16-7-5-4-6-11(10)16/h9H,4-8H2,1-3H3,(H,14,17)
InChIKeyZFAOUVZVCHFQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate (CAS 2034453-93-3): Core Scaffold Identity and Procurement Context


Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate (CAS 2034453-93-3) is a Boc-protected aminomethyl derivative built on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold [1]. The compound has a molecular formula of C₁₃H₂₁N₃O₂ and a molecular weight of 251.32 g/mol, incorporating both a secondary carbamate-protected amine and a partially saturated bicyclic heterocyclic core [2]. Its primary role is as a protected intermediate or building block in medicinal chemistry campaigns, where the tetrahydropyrazolo[1,5-a]pyridine framework is a recognized privileged structure for constructing kinase inhibitor libraries, CNS-targeted agents, and other bioactive molecules [3]. The tert-butyloxycarbonyl (Boc) group provides orthogonal protection, enabling selective deprotection under acidic conditions for further functional elaboration.

Why Generic Substitution Fails for Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate (CAS 2034453-93-3)


Substituting this compound with a different analog from the tetrahydropyrazolo[1,5-a]pyridine family is not trivial because three structural features simultaneously determine downstream synthetic utility and biological relevance: (i) the precise position of the aminomethyl substituent at the 3-position of the pyrazole ring, which controls the exit vector geometry; (ii) the Boc protecting group, which provides acid-labile orthogonal protection incompatible with Cbz or Fmoc strategies; and (iii) the partially saturated tetrahydropyridine ring, which introduces sp³ character and conformational flexibility absent in fully aromatic pyrazolo[1,5-a]pyridine analogs [1]. Simply interchanging the Boc group for a benzyl carbamate (CAS 2034246-02-9) or using the free amine (CAS 928754-10-3) alters both the deprotection protocol and the physicochemical properties, while shifting to the non-hydrogenated pyrazolo[1,5-a]pyridine scaffold removes the three-dimensional shape diversity crucial for scaffold-hopping campaigns . These cumulative differences mean that procurement decisions based on superficial scaffold similarity risk generating non-equivalent intermediates, invalidating SAR hypotheses, or requiring re-optimization of coupling conditions.

Quantitative Differential Evidence: Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate vs. In-Class Analogs


Boc vs. Cbz Protecting Group: Orthogonal Deprotection Compatibility and Molecular Weight Efficiency

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain. Compared to the benzyl carbamate (Cbz) analog (CAS 2034246-02-9), the Boc group enables acidolytic cleavage (TFA or HCl/dioxane) under conditions that leave benzyl ethers, benzyl esters, and Cbz groups intact, allowing fully orthogonal protection schemes [1]. This difference in deprotection chemistry is operationally critical when the synthetic sequence contains multiple protected amines. Additionally, the Boc analog has a molecular weight of 251.32 g/mol versus 285.34 g/mol for the Cbz version, offering a 34 Da mass advantage that improves atom economy and fragment-based library metrics .

Protecting group strategy Orthogonal deprotection Fragment-based drug discovery

Saturated vs. Aromatic Scaffold: Conformational Diversity and sp³ Character for 3D Library Design

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of the target compound contains a saturated tetrahydropyridine ring, endowing it with higher sp³ carbon content and three-dimensional conformational flexibility compared to the fully aromatic pyrazolo[1,5-a]pyridine scaffold [1]. The aromatic analog tert-butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate (CAS 1416374-97-4) is essentially planar, whereas the tetrahydro derivative introduces puckering of the six-membered ring. This difference in three-dimensionality is directly measurable: the tetrahydro scaffold has a higher fraction of sp³-hybridized carbons (fraction sp³ ≈ 0.43 for the tetrahydropyridine ring segment vs. 0.0 for the all-aromatic analog), contributing to improved library diversity metrics in fragment-based and DNA-encoded library (DEL) campaigns [2].

Scaffold diversity Fraction sp³ Conformational analysis

Regiochemistry of 3-Aminomethyl Substitution: Exit Vector Geometry for Kinase Hinge-Binder Design

The target compound positions the aminomethyl substituent at the 3-position of the pyrazole ring. This regiochemistry projects the protected amine along a specific exit vector that, upon deprotection, is geometrically suited for coupling to hinge-binding heterocycles in kinase inhibitor design [1]. In contrast, the 5-substituted isomer tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate (CAS 2034259-61-3) places the carbamate group on the tetrahydropyridine ring rather than the pyrazole, which directs substituents toward a different region of the ATP-binding pocket . The 3-position substitution pattern is commonly exploited in pyrazolo[1,5-a]pyridine-based kinase inhibitors to engage the hinge region, and the Boc-protected aminomethyl group serves as a ready handle for amide bond formation with carboxylic acid-bearing heterocycles [2].

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Computed Physicochemical Properties: Drug-Likeness and Permeability Predictors vs. Free Amine

The Boc-protected target compound exhibits computed physicochemical properties that differ substantially from the corresponding free amine (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine (CAS 928754-10-3). The target compound has a computed XLogP3-AA of 1.5, compared to an estimated XLogP of approximately -0.2 for the free amine base [1]. This logP difference of approximately 1.7 units translates into significantly higher predicted membrane permeability for the Boc-protected compound while maintaining solubility within the acceptable range. Additionally, the target compound has a molecular weight of 251.32 g/mol (well within the Lipinski cutoff) and 1 hydrogen bond donor versus 2 for the free amine, reducing polar surface area and potentially enhancing passive diffusion . These differences are relevant when the building block is incorporated early in a fragment-growing campaign where physicochemical properties of intermediates influence overall lead-likeness.

Drug-likeness ADME prediction Lipinski parameters

Documented Biological Relevance: Pyrazolo[1,5-a]pyridine Scaffold as a Kinase Inhibitor Privileged Structure

The pyrazolo[1,5-a]pyridine scaffold is extensively validated as a privileged structure in kinase inhibitor drug discovery. Derivatives from this scaffold have demonstrated potent inhibition across multiple kinase targets including p110α-selective PI3 kinase (e.g., compound 5x with IC₅₀ in the low nanomolar range), EphB3 receptor tyrosine kinase (LDN-211904, IC₅₀ = 79 nM), and salt-inducible kinases (SIKs) . The 4,5,6,7-tetrahydro variant offers the added advantage of increased sp³ character while retaining the key hydrogen-bond-accepting pyridine nitrogen that engages the kinase hinge. While specific biological data for CAS 2034453-93-3 itself are not available in the public domain, the compound serves as a protected intermediate that, upon Boc deprotection, can be elaborated into analogs that exploit this validated pharmacophore. The tetrahydropyrazolo[1,5-a]pyridine core has been specifically claimed in patents for platelet aggregation inhibition (US 4,559,402) and as a component of CDK9 inhibitor series [1].

Kinase inhibition Privileged scaffold Drug discovery

Synthetic Tractability: Boc-Deprotection Yields a Single, Well-Defined Amine Handle

Upon quantitative Boc deprotection (typically >95% conversion with TFA/CH₂Cl₂ at room temperature), the target compound yields a single primary amine product: (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine. This contrasts with intermediates carrying multiple protecting groups or labile functionalities that generate complex deprotection mixtures [1]. The liberated amine is compatible with standard amide coupling reagents (HATU, EDC/HOBt) and sulfonylation conditions, providing a clean entry point for library synthesis. By comparison, the Cbz analog (CAS 2034246-02-9) requires hydrogenolysis conditions (H₂, Pd/C) that may reduce alkenes, nitro groups, or cleave benzyl ethers present elsewhere in the substrate, potentially complicating reaction workups . Operational simplicity favors the Boc analog for high-throughput parallel synthesis workflows.

Synthetic intermediate Protecting group strategy Amide coupling

Optimal Application Scenarios for Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate (CAS 2034453-93-3) Based on Differential Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Orthogonal Boc Protection

When constructing kinase inhibitor libraries, the target compound's 3-aminomethyl substitution provides a hinge-directed exit vector that, upon Boc deprotection, can be coupled to diverse carboxylic acid-bearing heterocycles (e.g., pyrimidines, pyridines, quinazolines) via amide bond formation [1]. The Boc group's acid lability enables selective deprotection on solid-phase or in solution-phase parallel synthesis while leaving base-labile or hydrogenation-sensitive protecting groups intact. This is particularly important when the elaborated compounds contain benzyl ethers, alkenes, or nitro groups that would be compromised under Cbz hydrogenolysis conditions. The tetrahydropyrazolo[1,5-a]pyridine scaffold has documented activity against p110α PI3 kinase, EphB3, and CDK9 targets, making this intermediate directly applicable to oncology and inflammation programs [2].

Three-Dimensional Library Diversification via sp³-Enriched Scaffold Hopping

For hit-to-lead campaigns aiming to improve physicochemical properties or escape flat aromatic SAR, the target compound's saturated tetrahydropyridine ring introduces conformational flexibility missing from the fully aromatic pyrazolo[1,5-a]pyridine series [3]. The increased fraction of sp³-hybridized carbons (approximately 0.57 for the saturated ring segment vs. 0.0 for the aromatic analog) enhances library diversity metrics and may improve solubility and reduce aromatic ring-stacking-mediated promiscuity. Libraries built on this scaffold can probe regions of chemical space inaccessible to planar aromatic cores, addressing a key challenge in modern fragment-based drug discovery.

Multi-Step Synthesis of CNS-Targeted or Peripheral Vascular Agents

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been specifically claimed in patents for treating cerebral and peripheral vascular insufficiencies via platelet aggregation inhibition [4]. Additionally, derivatives have been explored as dopamine D3 receptor ligands (with reported Ki values as low as 0.59 nM for elaborated 3-chloro analogs) and metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators [5]. The target compound serves as a late-stage intermediate for constructing such CNS-active agents, where the Boc group is removed to reveal the free amine for final pharmacophore attachment.

COVID-19 or Antiviral Research Requiring Rapid Intermediate Procurement

Recent vendor descriptions indicate that tetrahydropyrazolo[1,5-a]pyridine derivatives, including those bearing aminomethyl carbamate groups, have been investigated for inhibition of viral proteins such as hepatitis B virus (HBV) core protein [6]. While specific data for CAS 2034453-93-3 are not disclosed, the compound's structural features position it as a building block for antiviral compound libraries. Its availability as a pre-formed, protected intermediate with documented purity specifications (typically ≥95% from reputable suppliers) enables rapid acquisition and deployment in time-sensitive antiviral screening campaigns without requiring in-house synthesis of the core scaffold.

Quote Request

Request a Quote for Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.